molecular formula C7H6BrN3O B13207298 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile

2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile

Cat. No.: B13207298
M. Wt: 228.05 g/mol
InChI Key: OOTUKOILWOBHNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile typically involves the reaction of 3-bromo-2-oxo-1,2-dihydropyridine with an appropriate nitrile source under controlled conditions. One common method involves the use of acetonitrile as the nitrile source, with the reaction being catalyzed by a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. Industrial production would involve optimization of reaction conditions to maximize yield and purity, as well as the use of more efficient catalysts and solvents to reduce costs and environmental impact.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the amino and nitrile groups allows for interactions with various molecular targets, potentially leading to therapeutic effects .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

2-(5-amino-3-bromo-2-oxopyridin-1-yl)acetonitrile

InChI

InChI=1S/C7H6BrN3O/c8-6-3-5(10)4-11(2-1-9)7(6)12/h3-4H,2,10H2

InChI Key

OOTUKOILWOBHNM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N(C=C1N)CC#N)Br

Origin of Product

United States

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